PQR620 -

PQR620

Catalog Number: EVT-8313644
CAS Number:
Molecular Formula: C21H25F2N7O2
Molecular Weight: 445.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of PQR620 involves several key steps, primarily focusing on the preparation of its essential building blocks. A notable method includes a scalable and economical synthesis of 4-(difluoromethyl)pyridin-2-amine through a five-step process starting from 2,2-difluoroacetic anhydride .

Technical Details

  1. Starting Materials: The synthesis begins with commercially available reagents such as 2,2-difluoroacetic anhydride.
  2. Reaction Conditions: The process typically utilizes conditions that allow for effective cyclization and purification.
  3. Yield Optimization: Techniques such as one-pot reactions and the use of silica gel for purification have been employed to maximize yields—achieving up to 64% in certain cases when scaled appropriately .
Molecular Structure Analysis

PQR620 features a complex molecular structure characterized by its unique arrangement of atoms that confer its biological activity. The compound is primarily composed of a triazine core substituted with morpholine groups and a pyridine derivative.

Structure Data

  • Molecular Formula: C₁₄H₁₈F₂N₄O₂
  • Molecular Weight: Approximately 308.32 g/mol
  • Key Functional Groups: The structure includes difluoromethyl, pyridine, and morpholine moieties that are critical for its binding affinity to the mTOR kinase .
Chemical Reactions Analysis

PQR620 undergoes various chemical reactions typical for small molecule inhibitors. Its primary reaction involves binding to the ATP-binding site of mTOR, thereby inhibiting its activity.

Technical Details

  • Binding Affinity: PQR620 exhibits over 1000-fold selectivity towards mTOR compared to phosphoinositide 3-kinase alpha (PI3Kα) in enzymatic assays .
  • Mechanism of Inhibition: The compound competes with ATP for binding at the active site of mTOR, effectively blocking downstream signaling pathways involved in cell growth and proliferation.
Mechanism of Action

The mechanism by which PQR620 exerts its pharmacological effects involves the inhibition of the mTOR signaling pathway. This pathway is crucial for regulating cellular processes such as protein synthesis, autophagy, and metabolism.

Process Data

  1. Inhibition of mTOR Complexes: PQR620 inhibits both mTOR complex 1 (mTORC1) and complex 2 (mTORC2), leading to reduced phosphorylation of downstream targets such as S6K1 and 4EBP1.
  2. Impact on Cell Cycle: Studies have shown that treatment with PQR620 can induce cell cycle arrest in cancer cells, thereby reducing cell proliferation .
Physical and Chemical Properties Analysis

PQR620 possesses distinct physical and chemical properties that influence its behavior in biological systems.

Physical Properties

  • Appearance: Typically presented as a solid or powder.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO), which facilitates its use in laboratory experiments.

Chemical Properties

  • Stability: The compound demonstrates stability under physiological conditions but requires careful handling due to its reactive functional groups.
  • pH Sensitivity: Its solubility may vary with pH, affecting its bioavailability in different environments .
Applications

PQR620 has several promising applications in scientific research and medicine:

  • Cancer Treatment: Its primary application lies in oncology, where it serves as a potential therapeutic agent against various cancers by inhibiting tumor growth through mTOR pathway modulation.
  • Neurodegenerative Diseases: PQR620's ability to penetrate the blood-brain barrier opens avenues for treating neurodegenerative conditions such as epilepsy and Alzheimer's disease .
  • Research Tool: It is also utilized as a tool compound in research studies aimed at understanding mTOR signaling dynamics and developing further therapeutic agents targeting this pathway.
Mechanistic Target of Rapamycin Signaling Pathway and Therapeutic Implications

Mechanistic Target of Rapamycin Complexes: Structural and Functional Dichotomy of Mechanistic Target of Rapamycin Complex 1/Mechanistic Target of Rapamycin Complex 2

The mechanistic target of rapamycin operates through two distinct multi-protein complexes: mechanistic target of rapamycin complex 1 and mechanistic target of rapamycin complex 2. Mechanistic target of rapamycin complex 1 contains regulatory-associated protein of mechanistic target of rapamycin, proline-rich Akt substrate 40 kilodaltons, and DEP domain-containing mechanistic target of rapamycin-interacting protein. It is rapamycin-sensitive and regulates cell growth, protein synthesis (via phosphorylation of ribosomal protein S6 kinase 1 and eukaryotic initiation factor 4E-binding protein 1), and autophagy inhibition in response to nutrients, growth factors, and energy status [9]. Mechanistic target of rapamycin complex 2 comprises rapamycin-insensitive companion of mechanistic target of rapamycin, mammalian stress-activated protein kinase-interacting protein 1, and protein observed with rictor. It phosphorylates Akt at serine 473 to regulate cytoskeletal organization, cell survival, and metabolism [1] [10]. The catalytic site of mechanistic target of rapamycin is structurally similar to phosphoinositide 3-kinases, complicating the development of selective inhibitors [1].

Table 1: Core Components and Functions of Mechanistic Target of Rapamycin Complexes

ComplexDefining ComponentsKey SubstratesPrimary FunctionsSensitivity to Rapamycin
Mechanistic Target of Rapamycin Complex 1Regulatory-associated protein of mechanistic target of rapamycin, Proline-rich Akt substrate 40 kilodaltonsRibosomal protein S6 kinase 1, Eukaryotic initiation factor 4E-binding protein 1Protein synthesis, Ribosome biogenesis, Autophagy inhibitionDirect inhibition
Mechanistic Target of Rapamycin Complex 2Rapamycin-insensitive companion of mechanistic target of rapamycin, Mammalian stress-activated protein kinase-interacting protein 1Akt (Ser473), Protein kinase Cα, Serum/glucocorticoid-regulated kinase 1Cell survival, Cytoskeletal organization, Metabolic regulationIndirect/long-term inhibition

Dysregulation of Phosphoinositide 3-Kinase/Protein Kinase B/Mechanistic Target of Rapamycin Signaling in Disease Pathogenesis

Hyperactivation of the phosphoinositide 3-kinase/protein kinase B/mechanistic target of rapamycin pathway occurs in diverse pathologies. In oncology, phosphatase and tensin homolog loss or phosphoinositide 3-kinase catalytic subunit alpha mutations drive uncontrolled proliferation in non-small cell lung cancer (observed in >90% of adenocarcinomas) and lymphomas [3] [7]. Phosphorylated mechanistic target of rapamycin complex 1 substrates correlate with poor prognosis in primary central nervous system lymphoma, where mechanistic target of rapamycin activation associates with increased relapse rates and inferior progression-free survival [3]. In neurological disorders, mechanistic target of rapamycin overactivation suppresses autophagy, leading to toxic protein accumulation in Huntington disease and contributing to epileptogenesis in tuberous sclerosis complex [2] [5]. Aberrant signaling in these contexts creates a therapeutic rationale for pathway inhibition [8].

Limitations of Rapalogs: Feedback Activation and Pharmacokinetic Challenges

First-generation mechanistic target of rapamycin inhibitors (rapalogs: rapamycin, everolimus, temsirolimus) exhibit significant clinical limitations. Their allosteric inhibition selectively targets mechanistic target of rapamycin complex 1 but not mechanistic target of rapamycin complex 2, leading to compensatory protein kinase B activation via mechanistic target of rapamycin complex 2 and insulin-like growth factor 1 receptor upregulation [6]. This feedback loop diminishes their anti-tumor efficacy [8]. Pharmacokinetically, rapalogs show negligible blood-brain barrier penetration (brain:plasma ratios ≤0.016 for everolimus), limiting utility in neurological diseases and central nervous system malignancies [2]. Poor aqueous solubility further restricts their bioavailability [6] [10]. These limitations catalyzed the development of catalytic, ATP-competitive mechanistic target of rapamycin kinase inhibitors like PQR620.

Properties

Product Name

PQR620

IUPAC Name

5-[4,6-bis(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine

Molecular Formula

C21H25F2N7O2

Molecular Weight

445.5 g/mol

InChI

InChI=1S/C21H25F2N7O2/c22-18(23)15-5-17(24)25-6-16(15)19-26-20(29-11-1-2-12(29)8-31-7-11)28-21(27-19)30-13-3-4-14(30)10-32-9-13/h5-6,11-14,18H,1-4,7-10H2,(H2,24,25)

InChI Key

UGDKPWVVBKHRDK-UHFFFAOYSA-N

SMILES

C1CC2COCC1N2C3=NC(=NC(=N3)C4=CN=C(C=C4C(F)F)N)N5C6CCC5COC6

Canonical SMILES

C1CC2COCC1N2C3=NC(=NC(=N3)C4=CN=C(C=C4C(F)F)N)N5C6CCC5COC6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.